molecular formula C8H12ClNOS B13323590 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride

Cat. No.: B13323590
M. Wt: 205.71 g/mol
InChI Key: UMQRIWBBKMDZBP-UHFFFAOYSA-N
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Description

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is an organic compound with the molecular formula C8H11NOS·HCl. This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of the methoxy group and the amine hydrochloride makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a methoxy-substituted cyclopentadiene with sulfur-containing reagents to form the thiophene ring. The subsequent amination and hydrochloride formation are achieved through standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity, with stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various thiophene derivatives, sulfoxides, sulfones, and substituted amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
  • 5,6-Dihydro-4H-cyclopenta[b]thiophen-3-amine
  • 2-Methoxy-4H-cyclopenta[b]thiophene

Uniqueness

2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

2-methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H11NOS.ClH/c1-10-8-7(9)5-3-2-4-6(5)11-8;/h2-4,9H2,1H3;1H

InChI Key

UMQRIWBBKMDZBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(S1)CCC2)N.Cl

Origin of Product

United States

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